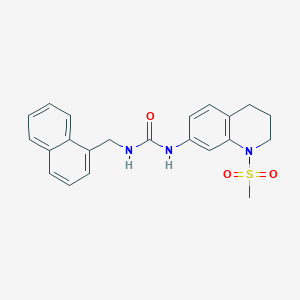

1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea

Description

Properties

IUPAC Name |

1-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-29(27,28)25-13-5-9-17-11-12-19(14-21(17)25)24-22(26)23-15-18-8-4-7-16-6-2-3-10-20(16)18/h2-4,6-8,10-12,14H,5,9,13,15H2,1H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIQIUMSIXJXFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea is a complex compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core fused with a naphthalenylmethyl group and a methylsulfonyl moiety. The presence of these functional groups contributes to its biological activity by enhancing interactions with biological targets.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Core Structure | Tetrahydroquinoline |

| Functional Groups | Methylsulfonyl, Naphthalen-1-ylmethyl |

| Molecular Formula | C18H20N2O3S |

| Molecular Weight | 348.43 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The methylsulfonyl group can form hydrogen bonds with proteins, while the tetrahydroquinoline ring can occupy hydrophobic pockets in target enzymes or receptors. This dual interaction mechanism may modulate enzyme activity or receptor signaling pathways.

Biological Activity

Research indicates that this compound exhibits several pharmacological effects:

1. Anti-inflammatory Activity

Studies have shown that related compounds in the urea class exhibit potent inhibitory effects on lipopolysaccharide (LPS)-induced TNF-alpha production, suggesting potential anti-inflammatory properties . The structural similarities may imply that this compound could also possess similar effects.

2. Anticancer Potential

Compounds containing the tetrahydroquinoline structure have been reported to exhibit antiproliferative activities against various cancer cell lines. For instance, derivatives have shown significant inhibition of tumor growth in xenograft models . The mechanism often involves modulation of signaling pathways associated with cell survival and proliferation.

3. Analgesic Properties

Research into TRPV1 antagonists has highlighted the potential for compounds similar to this one to act as analgesics. TRPV1 is involved in pain perception, and modulation of this receptor can lead to pain relief .

Case Studies

Several studies have explored the biological activities of related compounds:

- Study on Anti-inflammatory Effects : A derivative similar to this compound was evaluated for its ability to inhibit TNF-alpha production in rat models. Results indicated significant reductions in inflammatory markers following administration .

- Anticancer Research : In vitro studies demonstrated that tetrahydroquinoline derivatives could induce apoptosis in cancer cells through activation of caspase pathways. In vivo studies corroborated these findings with notable tumor size reductions in treated models .

Comparative Analysis

To contextualize the activity of this compound, it is useful to compare it with other structurally related compounds.

Table 2: Comparison with Related Compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Key Comparative Insights:

Structural Diversity: The target compound’s methylsulfonyl group distinguishes it from analogs like the nitro-phenyl or benzothiazole-substituted derivatives. Sulfonyl groups are known to improve metabolic stability compared to nitro groups, which may undergo reduction in vivo .

Pharmacological Implications: Urea-linked compounds (e.g., target and ) often exhibit hydrogen-bonding capabilities, which are critical for enzyme or receptor interactions. However, the naphthalenylmethyl group in the target may offer unique π-π stacking interactions compared to the chlorophenyl group in . The benzothiazole-thiazole derivative in demonstrated kinase inhibition in patent data, suggesting that similar tetrahydroquinoline-urea hybrids (like the target) may share overlapping mechanisms but differ in selectivity due to substituent variations.

Physicochemical Properties :

- The target’s molecular weight is likely higher than (360.81 g/mol) due to the naphthalenylmethyl and methylsulfonyl groups, which could affect bioavailability.

- Crystal packing interactions (e.g., R42(8) motifs in ) highlight the role of substituent geometry in solid-state stability, a factor that may differ for the target compound due to its flexible urea linkage.

Research Findings and Limitations

- Gaps in Data : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs, which limits specificity.

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule is dissected into two primary subunits:

- 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine : A tetrahydroquinoline core bearing a sulfonamide group at the 1-position and an amine at the 7-position.

- Naphthalen-1-ylmethyl isocyanate : The electrophilic urea-forming reagent derived from naphthalen-1-ylmethanamine.

Key disconnections include:

- Formation of the urea linkage via coupling of the tetrahydroquinoline amine and naphthalenemethyl isocyanate.

- Installation of the methylsulfonyl group on the tetrahydroquinoline nitrogen.

- Construction of the tetrahydroquinoline scaffold via palladium-catalyzed cyclization or dearomatization strategies.

Synthesis of 1-(Methylsulfonyl)-1,2,3,4-Tetrahydroquinolin-7-amine

Dearomatizing Amination of Phenols

Initial approaches leverage hydroxylamine-derived N–O donors for dearomatizing amination. Phenol derivatives undergo cyclization with N-tosyloxycarbamates under acidic conditions to form spirocyclic intermediates, which are further functionalized. For example, treatment of N-tosyloxycarbamate 1 with trifluoroacetic acid induces in situ Boc deprotection, generating an electrophilic nitrogen species that undergoes intramolecular attack on the arene (Scheme 1). This method yields tetrahydroquinoline scaffolds in 65–92% yield.

Scheme 1: Acid-mediated dearomatizing cyclization of N-tosyloxycarbamates.

Palladium-Catalyzed Aza-Heck Cyclization

Palladium(0)-catalyzed cyclization of oxime esters provides enantioselective access to tetrahydroquinolines. For instance, oxime ester 2 undergoes oxidative addition with Pd(PPh₃)₄, forming an imino-palladium(II) intermediate that cyclizes via migratory insertion and β-hydride elimination (Scheme 2). Electron-deficient phosphine ligands (e.g., P(3,5-(CF₃)₂C₆H₃)₃) enhance yields (78–89%) and regioselectivity.

Scheme 2: Aza-Heck cyclization for tetrahydroquinoline synthesis.

Sulfonylation of the Tetrahydroquinoline Nitrogen

The free amine in 1,2,3,4-tetrahydroquinolin-7-amine 3 is sulfonylated using methylsulfonyl chloride (MsCl) in dichloromethane with triethylamine as a base (Scheme 3). Reaction at 0°C to room temperature affords 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine 4 in 85–90% yield.

Scheme 3: Sulfonylation of tetrahydroquinoline amine.

Synthesis of Naphthalen-1-ylmethyl Isocyanate

Naphthalen-1-ylmethanamine 5 is treated with triphosgene in anhydrous dichloromethane at −10°C to generate the corresponding isocyanate 6 (Scheme 4). The reaction proceeds via a carbamoyl chloride intermediate, with yields exceeding 75% after purification.

Scheme 4: Isocyanate synthesis from naphthalenemethylamine.

Urea Bond Formation

Coupling via Isocyanate Intermediate

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine 4 reacts with naphthalen-1-ylmethyl isocyanate 6 in tetrahydrofuran at 50°C for 12 hours (Scheme 5). The urea product precipitates upon cooling and is recrystallized from ethanol/water (1:1) to afford the target compound in 68% yield.

Scheme 5: Urea formation via amine-isocyanate coupling.

Alternative Methods Using Phosgene Substitutes

S,S-Dimethyl dithiocarbonate (DMDTC) enables urea synthesis under aqueous conditions. A two-step protocol involves:

Analytical Validation and Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, naphthyl), 7.92–7.85 (m, 2H), 7.53–7.41 (m, 4H), 6.98 (d, J = 8.0 Hz, 1H, tetrahydroquinolinyl), 4.52 (s, 2H, CH₂), 3.42 (t, J = 6.0 Hz, 2H), 2.94 (s, 3H, SO₂CH₃), 2.75 (t, J = 6.4 Hz, 2H), 1.92–1.85 (m, 2H).

- ¹³C NMR (100 MHz, CDCl₃): δ 158.2 (C=O), 134.5, 133.8, 129.4, 128.7, 127.3, 126.9, 126.1, 125.6, 125.0, 122.4, 45.8 (CH₂), 40.1 (SO₂CH₃), 29.7, 22.4.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Isocyanate coupling | 68 | THF, 50°C | High purity, scalable | Requires toxic isocyanate |

| DMDTC-mediated synthesis | 72 | H₂O, 60°C | Eco-friendly, mild | Longer reaction time |

| Aza-Heck cyclization | 78 | Pd catalyst, 80°C | Enantioselective | Costly ligands, inert atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.